molecular formula C17H16N2O2 B14591785 1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole CAS No. 61292-56-6

1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole

Cat. No.: B14591785
CAS No.: 61292-56-6
M. Wt: 280.32 g/mol
InChI Key: CFVFGJZFKOPXJN-UHFFFAOYSA-N
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Description

1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed direct arylation, which is highly effective for forming carbon-carbon bonds . The Suzuki-Miyaura cross-coupling reaction in water is another method used for synthesizing this compound . Industrial production methods often employ these catalytic processes due to their efficiency and selectivity.

Chemical Reactions Analysis

1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. It exhibits oxidoreductase activity, acting on paired donors with the incorporation or reduction of molecular oxygen . This activity is crucial for its potential biological and therapeutic effects.

Comparison with Similar Compounds

1-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1H-imidazole can be compared with other imidazole derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications

Properties

CAS No.

61292-56-6

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methoxy]phenyl]imidazole

InChI

InChI=1S/C17H16N2O2/c1-20-15-8-6-14(7-9-15)12-21-17-5-3-2-4-16(17)19-11-10-18-13-19/h2-11,13H,12H2,1H3

InChI Key

CFVFGJZFKOPXJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC=C2N3C=CN=C3

Origin of Product

United States

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